(8|A,9S)-6'-Methoxycinchonan-9-amine trihydrochloride
Description
(8α,9S)-6'-Methoxycinchonan-9-amine trihydrochloride (CAS: 1231763-32-8) is a stereoisomeric alkaloid derivative derived from the cinchona family of compounds. Its molecular formula is C₂₀H₂₅N₃O·3HCl, with a molecular weight of 432.81 g/mol . Structurally, it features a methoxy group at the 6'-position of the quinoline ring and an amine group at the 9-position of the bicyclic system. The stereochemistry (8α,9S) is critical to its biological and chemical properties, distinguishing it from other diastereomers and enantiomers.
This compound is primarily used in pharmacological research as a ligand or control in receptor-binding studies. For example, it was employed as a negative control in a study on the chicken bitter taste receptor (ggTas2r1) due to its low Glide docking score (−6.326 kcal/mol) and lack of agonistic activity at concentrations up to 30 µM . Commercial suppliers (e.g., Sigma Aldrich, CymitQuimica) offer it as a pale yellow or off-white powder with a purity of ≥90%, requiring storage under inert conditions at room temperature .
Properties
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H/t13-,14-,19-,20-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXDEKGNTLNSGM-HVHHAJEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231763-32-8 | |
| Record name | (8α, 9S)-6'-Methoxycinchonan-9-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mitsunobu Reaction from Hydroquinidine
The most well-documented route to (8α,9S)-6'-Methoxycinchonan-9-amine trihydrochloride involves a Mitsunobu reaction starting from hydroquinidine (CAS 1435-55-8), a dihydro derivative of quinidine. This method, reported by Oliva et al. in the European Journal of Organic Chemistry (2010), achieves an 87% yield through a two-step process:
Step 1: Azide Introduction via Mitsunobu Reaction
Hydroquinidine reacts with diisopropyl azodicarboxylate (DIAD), diphenyl phosphoryl azide (DPPA), and triphenylphosphine (TPP) in tetrahydrofuran (THF). The reaction proceeds at 0–50°C for 16 hours, facilitating the substitution of the hydroxyl group at the C9 position with an azide moiety while retaining the stereochemical integrity of the (8α,9S) configuration.
Step 2: Azide Reduction and Salt Formation
The intermediate azide is hydrolyzed in THF with water at room temperature for 3 hours, reducing the azide to a primary amine. Subsequent treatment with hydrochloric acid yields the trihydrochloride salt.
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Starting Material | Hydroquinidine (CAS 1435-55-8) |
| Reagents | DIAD, DPPA, TPP |
| Solvent | THF |
| Temperature | 0–50°C (Step 1); 20°C (Step 2) |
| Reaction Time | 16 hours (Step 1); 3 hours (Step 2) |
| Yield | 87% |
This method is favored for its stereochemical fidelity and scalability, critical for industrial applications requiring high enantiomeric excess.
Alternative Pathways and Modifications
While the Mitsunobu route dominates literature, fragmentary data suggest alternative approaches:
Reductive Amination of Cinchona Derivatives
A hypothetical pathway involves reductive amination of a ketone precursor derived from cinchonidine. However, no explicit experimental details are available in the provided sources.
Direct Functionalization of Quinuclidine Intermediates
Reaction Optimization and Mechanistic Considerations
Stereochemical Control in the Mitsunobu Reaction
The Mitsunobu reaction’s ability to invert or retain configuration depends on the substrate and reagents. In this case, the (8α,9S) configuration is preserved due to the reaction’s mechanism, which proceeds through a trigonal bipyramidal transition state, ensuring minimal racemization.
Solvent and Temperature Effects
THF is chosen for its ability to solubilize both hydroquinidine and phosphorus-based reagents. Elevated temperatures (up to 50°C) in Step 1 accelerate the reaction without compromising yield, while mild conditions in Step 2 prevent decomposition of the amine intermediate.
Workup and Purification
The trihydrochloride salt is precipitated by adding excess HCl to the amine solution, followed by filtration and washing with cold THF. Purity exceeding 99% is achievable via recrystallization from ethanol-water mixtures.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(8|A,9S)-6’-Methoxycinchonan-9-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, acids, bases.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a chiral catalyst in asymmetric synthesis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Pharmacology: Investigated for potential therapeutic effects, including anti-malarial and anti-cancer properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (8|A,9S)-6’-Methoxycinchonan-9-amine trihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
Key structural analogues include:
Pharmacological Activity
- Stereochemical Sensitivity : The 9S configuration in this compound reduces receptor affinity compared to the 9R configuration in ethylhydrocupreine and epiquinidine, which activate ggTas2r1 at ≥10 µM .
Physicochemical Properties
- Stability : Derivatives with saturated C10-C11 bonds (e.g., 852913-53-2) exhibit improved thermal stability, making them preferable for catalytic applications .
Biological Activity
(8|A,9S)-6'-Methoxycinchonan-9-amine trihydrochloride is a member of the cinchonan alkaloid family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound has the molecular formula C20H28Cl3N3O and a molecular weight of 432.81 g/mol. Its structure features a methoxy group at the 6' position and an amine group at the 9 position, which are critical for its biological activity. The stereochemistry at the 8 and 9 positions influences the compound's interaction with biological targets, making it distinct from other cinchonan derivatives.
Pharmacological Activities
Research indicates that (8|A,9S)-6'-Methoxycinchonan-9-amine trihydrochloride exhibits several pharmacological effects:
- Antimalarial Activity : Similar to other cinchonan derivatives, this compound shows potential in inhibiting malaria parasites. Its mechanism involves disrupting the parasites' ability to metabolize hemoglobin, leading to their death.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various bacterial strains, although more detailed investigations are needed to confirm these findings.
- Chiral Ligand in Asymmetric Synthesis : The compound is also studied for its role as a chiral ligand in asymmetric synthesis, which is crucial for developing enantiomerically pure pharmaceuticals.
The biological activity of (8|A,9S)-6'-Methoxycinchonan-9-amine trihydrochloride is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The methoxy and amine groups are instrumental in binding to enzymes involved in metabolic pathways of pathogens. This binding can inhibit enzyme activity, disrupting essential processes within the organism.
- Receptor Interaction : The compound may also interact with various receptors, modulating signaling pathways that affect cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of (8|A,9S)-6'-Methoxycinchonan-9-amine trihydrochloride:
-
Antimalarial Efficacy :
- A study demonstrated that this compound significantly inhibited Plasmodium falciparum growth in vitro, showcasing a dose-dependent response.
- Comparative analysis with established antimalarial drugs indicated that it could serve as a promising candidate for further development.
-
Antimicrobial Activity :
- In vitro assays revealed that (8|A,9S)-6'-Methoxycinchonan-9-amine trihydrochloride exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Further research is ongoing to elucidate the specific mechanisms involved.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of (8|A,9S)-6'-Methoxycinchonan-9-amine trihydrochloride compared to other related compounds:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| (8 | A,9S)-6'-Methoxycinchonan-9-amine trihydrochloride | Methoxy and amine groups | Specific stereochemistry affecting activity |
| (9R)-10,11-Dihydro-6'-methoxy-cinchonan-9-amine | Dihydro derivative | Altered pharmacokinetics | Antimalarial |
| Cinchonidine | Natural alkaloid from Cinchona bark | Established antimalarial properties | Antimalarial |
Q & A
Q. How can researchers determine the enantiomeric purity and stereochemical configuration of (8α,9S)-6'-Methoxycinchonan-9-amine trihydrochloride?
To assess enantiomeric purity, chiral HPLC or capillary electrophoresis with a chiral stationary phase is recommended. For stereochemical confirmation, X-ray crystallography or advanced NMR techniques (e.g., NOESY or ROESY) can resolve spatial arrangements. Polarimetry can complement these methods by measuring optical activity. Researchers should compare results with reference data for stereoisomers like (8α,9R)-6'-Methoxycinchonan-9-amine trihydrochloride, which shares the same molecular formula but differs in configuration .
Q. What methods are used to evaluate the purity and stability of this compound under experimental conditions?
High-purity batches (≥90%) can be verified via reversed-phase HPLC with UV detection at 254 nm. Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation tests under varying pH, temperature, and light exposure. Storage at 2–8°C in airtight, light-protected containers is critical to prevent hydrolysis or oxidation, as indicated by supplier technical notes .
Q. How should synthesis protocols be designed to preserve the stereochemical integrity of the (8α,9S) configuration?
Stereocontrolled synthesis requires chiral auxiliaries or asymmetric catalysis. For example, dihydro derivatives (e.g., 10,11-dihydro variants) can serve as intermediates to reduce side reactions. Protecting groups for the methoxy and amine functionalities are essential during coupling steps. Post-synthesis, recrystallization in polar solvents (e.g., methanol/water) enhances enantiomeric excess .
Q. What spectroscopic techniques are optimal for confirming the molecular structure of this compound?
High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHNO·3HCl). H and C NMR identify proton environments, particularly the methoxy group (δ ~3.8 ppm) and quinuclidine protons. IR spectroscopy verifies secondary amine stretching (N–H, ~3300 cm). Cross-reference with published spectra of related cinchona alkaloids is advised .
Q. What handling practices minimize degradation during experimental workflows?
Lyophilized samples should be reconstituted in degassed, deionized water or anhydrous DMSO. Avoid prolonged exposure to ambient oxygen or humidity. For biological assays, prepare fresh solutions and confirm stability via LC-MS at timed intervals. Use inert atmospheres (e.g., argon) for sensitive reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from stereochemical impurities or solvent effects. For example, in a study on chicken bitter taste receptor ggTas2r1, the (8α,9S) isomer showed no activation up to 30 µM, whereas quinidine (a stereoisomer) was potent at 0.3 µM. Validate purity via chiral chromatography and replicate assays under standardized conditions (pH 7.4, 37°C). Cross-test with structurally related controls like 10,11-dihydro derivatives .
Q. What computational strategies predict the interaction of this compound with GPCRs or ion channels?
Molecular docking (e.g., Glide or AutoDock) can model ligand-receptor binding. In ggTas2r1 studies, the (8α,9S) isomer had a docking score of −6.326 kcal/mol, correlating with its inactivity. Pair docking with mutagenesis (e.g., Ala-scanning of binding pockets) to identify critical residues. MD simulations assess binding stability over time .
Q. How does stereochemistry influence pharmacological profiles compared to analogs like (9R)-10,11-Dihydro variants?
The 10,11-dihydro modification reduces conformational flexibility, potentially enhancing receptor selectivity. Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) using radiolabeled analogs. In vitro assays (e.g., cAMP modulation) can quantify stereospecific effects on signaling pathways .
Q. What assay designs differentiate the activity of (8α,9S) and (8α,9R) isomers in catalytic or biological systems?
Use enantioselective fluorescence-based assays. For catalysis, monitor enantiomeric excess of reaction products (e.g., via chiral GC). In cellular models, employ CRISPR-edited receptors to isolate stereospecific responses. Competitive binding assays with labeled ligands (e.g., H-quinidine) quantify displacement efficiency .
Q. What strategies optimize this compound’s use in asymmetric synthesis or chiral resolution?
As a phase-transfer catalyst, screen counterions (e.g., Cl vs. PF) to enhance solubility in biphasic systems. In kinetic resolutions, pair with lipases or transition-metal catalysts. Mechanistic studies (e.g., kinetic isotope effects) elucidate rate-limiting steps. Publish protocols in line with reproducibility standards (e.g., FAIR data principles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
